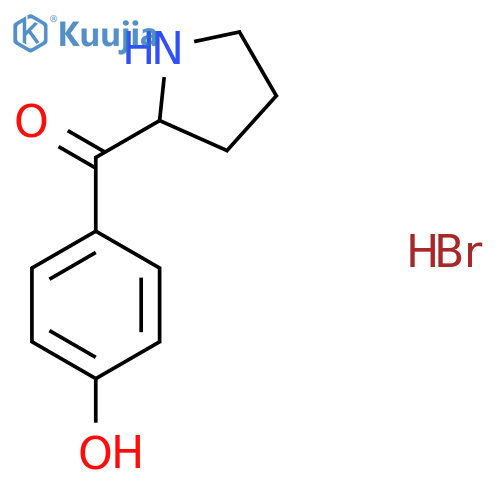

Cas no 2411219-30-0 ((4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide)

2411219-30-0 structure

商品名:(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide 化学的及び物理的性質

名前と識別子

-

- (4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide

- 2411219-30-0

- EN300-7550112

- Z4320607413

- 4-(pyrrolidine-2-carbonyl)phenol hydrobromide

-

- インチ: 1S/C11H13NO2.BrH/c13-9-5-3-8(4-6-9)11(14)10-2-1-7-12-10;/h3-6,10,12-13H,1-2,7H2;1H

- InChIKey: QYLYTQJALUNPPB-UHFFFAOYSA-N

- ほほえんだ: Br.O=C(C1C=CC(=CC=1)O)C1CCCN1

計算された属性

- せいみつぶんしりょう: 271.02079g/mol

- どういたいしつりょう: 271.02079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 209

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.3Ų

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7550112-0.1g |

4-(pyrrolidine-2-carbonyl)phenol hydrobromide |

2411219-30-0 | 95.0% | 0.1g |

$301.0 | 2025-02-20 | |

| Enamine | EN300-7550112-2.5g |

4-(pyrrolidine-2-carbonyl)phenol hydrobromide |

2411219-30-0 | 95.0% | 2.5g |

$1707.0 | 2025-02-20 | |

| Enamine | EN300-7550112-0.25g |

4-(pyrrolidine-2-carbonyl)phenol hydrobromide |

2411219-30-0 | 95.0% | 0.25g |

$431.0 | 2025-02-20 | |

| Aaron | AR028XUS-250mg |

4-(pyrrolidine-2-carbonyl)phenolhydrobromide |

2411219-30-0 | 95% | 250mg |

$618.00 | 2025-02-17 | |

| 1PlusChem | 1P028XMG-5g |

4-(pyrrolidine-2-carbonyl)phenolhydrobromide |

2411219-30-0 | 95% | 5g |

$3183.00 | 2024-05-22 | |

| Aaron | AR028XUS-50mg |

4-(pyrrolidine-2-carbonyl)phenolhydrobromide |

2411219-30-0 | 95% | 50mg |

$303.00 | 2025-02-17 | |

| Aaron | AR028XUS-10g |

4-(pyrrolidine-2-carbonyl)phenolhydrobromide |

2411219-30-0 | 95% | 10g |

$5176.00 | 2023-12-15 | |

| Enamine | EN300-7550112-0.05g |

4-(pyrrolidine-2-carbonyl)phenol hydrobromide |

2411219-30-0 | 95.0% | 0.05g |

$202.0 | 2025-02-20 | |

| Enamine | EN300-7550112-10.0g |

4-(pyrrolidine-2-carbonyl)phenol hydrobromide |

2411219-30-0 | 95.0% | 10.0g |

$3746.0 | 2025-02-20 | |

| Enamine | EN300-7550112-0.5g |

4-(pyrrolidine-2-carbonyl)phenol hydrobromide |

2411219-30-0 | 95.0% | 0.5g |

$679.0 | 2025-02-20 |

(4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

2411219-30-0 ((4-Hydroxyphenyl)-pyrrolidin-2-ylmethanone;hydrobromide) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬